1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine chemical properties
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine. This compound merges two heterocycles of significant pharmacological interest: 5-aminopyrazole, a versatile synthetic building block, and 6-methylpyridazine, a key pharmacophore in various bioactive molecules. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile for researchers. The scaffold's potential as a hinge-binding motif in protein kinases suggests its primary application lies in the discovery and development of targeted anticancer therapeutics. This document details its predicted physicochemical and spectroscopic properties, proposes a logical and experimentally sound synthetic pathway, and explores its reactivity and significant potential in medicinal chemistry.
Introduction to the 1-(Pyridazinyl)pyrazol-5-amine Scaffold
The fusion of pyrazole and pyridazine rings into a single molecular entity has garnered significant attention in medicinal chemistry. The 5-aminopyrazole moiety is a well-established "privileged substructure," serving as a precursor for a multitude of fused heterocyclic systems with diverse biological activities.[1][2] Its utility stems from the reactive amino group, which provides a convenient handle for further functionalization and library development.[3]
Concurrently, the pyridazine ring is a core component of numerous compounds with demonstrated therapeutic value.[4] The combination of these two scaffolds in 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine creates a molecule with significant potential, particularly in the realm of kinase inhibition. Analogous pyrazolopyridine and pyrazolopyridazine structures have been successfully developed as potent inhibitors of various protein kinases, such as EGFR, VEGFR, and ALK, which are critical targets in oncology.[5][6][7] This molecule is therefore a compound of high interest for professionals in drug discovery and development.
Caption: Proposed synthetic workflow for the target compound.
Proposed Experimental Protocol
Step 1: Synthesis of 3-hydrazinyl-6-methylpyridazine
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Reaction Setup: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
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Execution: Heat the reaction mixture to reflux for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: The use of excess hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion, replacing the chloro group. Ethanol serves as a suitable polar protic solvent for both reactants.
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Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting precipitate can be collected by filtration, washed with cold water or ether, and dried. This intermediate is often used in the next step without extensive purification.
Step 2: Synthesis of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
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Reaction Setup: Dissolve 3-hydrazinyl-6-methylpyridazine (1.0 eq) and an appropriate β-cyano carbonyl compound, such as ethoxymethylenecyanoacetate (1.0 eq), in a suitable solvent like glacial acetic acid or ethanol. [8]2. Execution: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
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Causality: The reaction proceeds via an initial condensation of the hydrazine with the carbonyl/enol ether, followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) to form the 5-aminopyrazole ring system. Acetic acid can act as both a solvent and a catalyst for the condensation and dehydration steps.
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Work-up and Purification: Cool the reaction mixture and pour it into cold water to precipitate the crude product. [8]Collect the solid by filtration and wash thoroughly with water.
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Self-Validation: The crude product should be analyzed by ¹H NMR and Mass Spectrometry to confirm the presence of the desired molecular ion and characteristic proton signals.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, benzene) or by column chromatography on silica gel using an ethyl acetate/hexane gradient. [8]
Chemical Reactivity and Potential Applications
The chemical reactivity of the title compound is dominated by the nucleophilic 5-amino group and the overall scaffold's ability to chelate metals and interact with biological macromolecules.
Reactivity Profile
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N-Acylation/Sulfonylation: The exocyclic amino group is a primary site for reaction with electrophiles. It can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to generate a library of derivatives for structure-activity relationship (SAR) studies. [9]* Precursor to Fused Systems: The 5-aminopyrazole moiety is a classic precursor for the synthesis of fused bicyclic heterocycles. Reaction with β-dicarbonyl compounds or α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines, while reactions with appropriate precursors can yield pyrazolo[3,4-d]pyrimidines. [3]These fused systems are themselves important pharmacophores. [6]
Potential Applications in Medicinal Chemistry
The primary therapeutic potential of this scaffold lies in its application as a protein kinase inhibitor for cancer treatment. [7]
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Kinase Inhibition: Pyrazolopyridine and related scaffolds are known to function as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site. [6]This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking oncogenic signaling pathways. Similar structures have shown potent activity against targets including:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound with substantial promise as a core scaffold for drug discovery, particularly in oncology. Its predicted chemical properties, well-established synthetic routes, and the known biological activities of its constituent moieties make it an attractive target for chemical synthesis and biological screening. The strategic combination of the 5-aminopyrazole and pyridazine rings provides a framework ideally suited for targeting the ATP-binding site of protein kinases. Further derivatization of the 5-amino group offers a clear path for optimizing potency, selectivity, and pharmacokinetic properties, making this a valuable building block for researchers and scientists in the field of medicinal chemistry.
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